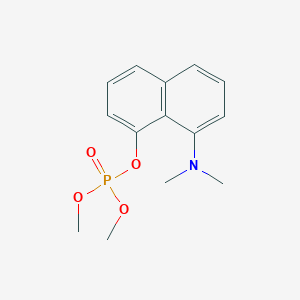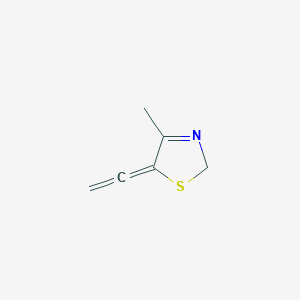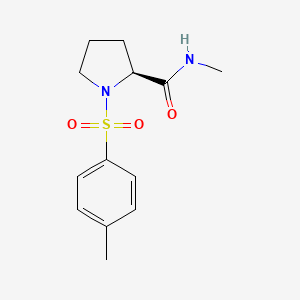![molecular formula C16H13Cl2NO B14200341 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- CAS No. 832691-05-1](/img/structure/B14200341.png)
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a propenyloxy methyl group at the 9 position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- typically involves the chlorination of carbazole followed by the introduction of the propenyloxy methyl group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The propenyloxy methyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Carbazole quinones
Reduction: Dechlorinated carbazole derivatives
Substitution: Amino or thio-substituted carbazole derivatives
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the propenyloxy methyl group can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-9H-carbazole: Lacks the propenyloxy methyl group, making it less versatile in certain applications.
3,6-Dimethyl-9H-carbazole: Contains methyl groups instead of chlorine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Bromine atoms instead of chlorine, which can affect reactivity and applications.
Uniqueness
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- is unique due to the combination of chlorine atoms and the propenyloxy methyl group. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
832691-05-1 |
|---|---|
Molekularformel |
C16H13Cl2NO |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
3,6-dichloro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13Cl2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
InChI-Schlüssel |
BQSRCLSYZAXZMA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)



